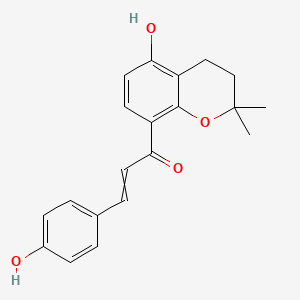![molecular formula C10H9IO B13642709 1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
1-[4-(1-Iodoethenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Iodoethenyl)phenyl]ethanone is an organic compound characterized by the presence of an iodoethenyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
The synthesis of 1-[4-(1-Iodoethenyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone.
Reaction Conditions: The iodoethenyl group is introduced through a series of reactions, often involving halogenation and subsequent coupling reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
1-[4-(1-Iodoethenyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(1-Iodoethenyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Iodoethenyl)phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1-[4-(1-Iodoethenyl)phenyl]ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-iodophenyl)ethanone and 1-(4-bromophenyl)ethanone.
Propiedades
Fórmula molecular |
C10H9IO |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
1-[4-(1-iodoethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9IO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
Clave InChI |
FNINAFMTRKIWET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)

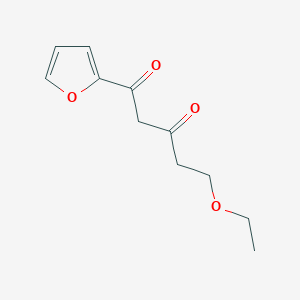
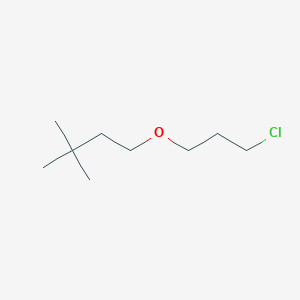
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
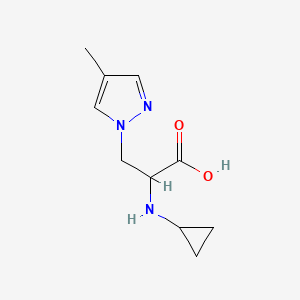
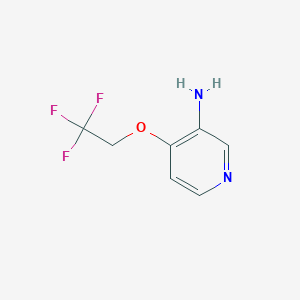

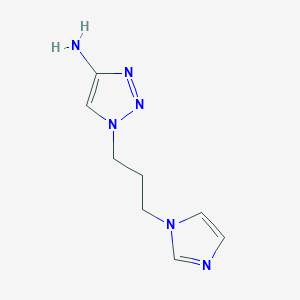
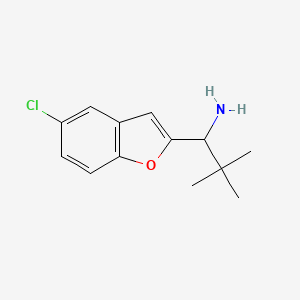
![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)
